N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the chlorophenyl group, and the dihydropyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Other benzodioxole derivatives
- Other dihydropyrimidinone derivatives
Uniqueness
What sets N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H22ClN3O5 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H22ClN3O5/c1-14-18(7-8-28)23(30)27(22(26-14)16-3-2-4-17(24)10-16)12-21(29)25-11-15-5-6-19-20(9-15)32-13-31-19/h2-6,9-10,28H,7-8,11-13H2,1H3,(H,25,29) |
InChI Key |
XQZLSKBHASKXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NCC3=CC4=C(C=C3)OCO4)CCO |
Origin of Product |
United States |
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